N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O2S2/c19-12-6-1-2-7-13(12)23-14(27)9-29-17-26-25-16(30-17)24-15(28)10-4-3-5-11(8-10)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUCTXUYKDAGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H15FN4O2S2. Its structure features a thiadiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H15FN4O2S2 |
| Molecular Weight | 354.42 g/mol |
| Purity | ≥95% |
| IUPAC Name | N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. Notably:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazoles have shown IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells .
- Mechanism of Action : The mechanism involves cell cycle arrest at the G2/M phase and down-regulation of key proteins such as MMP2 and VEGFA, which are crucial for cancer cell survival and metastasis .
- Comparative Efficacy : In vitro studies have compared the efficacy of this compound to standard chemotherapeutics like 5-Fluorouracil (5-FU), revealing enhanced activity in certain derivatives .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Thiadiazole Derivatives : A study evaluated multiple thiadiazole derivatives for their anticancer properties, noting that modifications in the side chains significantly influenced their potency against MCF-7 and HepG2 cells . The introduction of lipophilic groups improved bioavailability and efficacy.
- Mechanistic Insights : Another research article detailed how specific structural modifications led to increased apoptosis in cancer cells through activation of caspase pathways .
Summary of Findings
The biological activity of this compound is promising, particularly in the context of anticancer research. Its ability to inhibit cell proliferation and induce apoptosis underscores its potential as a therapeutic agent.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has been studied for its efficacy against various bacterial strains. For instance, related compounds have demonstrated inhibition against Xanthomonas oryzae at concentrations as low as 100 μg/mL.
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Thiadiazole derivatives are known to interact with cellular pathways involved in cancer progression. Preliminary studies indicate that this compound may induce apoptosis in cancer cells by modulating key signaling pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the thiadiazole ring could enhance antimicrobial potency.
Investigation into Antitumor Effects
Another research project focused on the antitumor effects of this compound in vitro. The findings revealed that treatment with the compound led to a reduction in cell viability in several cancer cell lines. The mechanism was linked to apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Core Heterocycle
The target compound’s 1,3,4-thiadiazole core is shared with several pharmacologically active analogs:
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (): Shares the thiadiazole ring and trifluoromethylphenyl group but differs in the thioether side chain (benzylthio vs. 2-fluorophenylamino-oxoethylthio). This analog exhibited cytotoxic activity against breast, prostate, and glioblastoma cell lines .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide (): Incorporates an additional oxadiazole ring, which may alter electronic properties and bioavailability compared to the target compound’s simpler acetamide side chain .
Substituent Effects
- Fluorophenyl vs. Chlorophenyl : Derivatives with chlorophenyl groups (e.g., ) often show enhanced lipophilicity but reduced metabolic stability compared to fluorophenyl analogs due to differences in halogen electronegativity .
- Trifluoromethyl Benzamide : This group is conserved in the target compound and ’s derivative, where it contributes to kinase inhibition (e.g., abl/src tyrosine kinases) by interacting with hydrophobic enzyme pockets .
Analytical Confirmation
- IR Spectroscopy : Absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=O) (~1660–1680 cm⁻¹) confirm thione tautomers and amide bonds, respectively (consistent with and ) .
- NMR : ¹H-NMR signals for aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ ~120–125 ppm in ¹³C-NMR) are characteristic of these derivatives .
Physicochemical Properties
Molecular Interactions
- Hydrophobic Enclosure : The trifluoromethyl group in the target compound and analog may engage in hydrophobic interactions with kinase domains, similar to docking results for dual abl/src inhibitors .
- Hydrogen Bonding : The amide group in the target compound and derivative participates in hydrogen bonds critical for enzyme inhibition (e.g., PFOR interaction in ) .
Q & A
What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
Basic Research Question
The synthesis involves multi-step organic reactions. A typical protocol includes:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2 : Introduction of the thioether linkage using a 2-((2-fluorophenyl)amino)-2-oxoethyl moiety via nucleophilic substitution.
- Step 3 : Coupling with 3-(trifluoromethyl)benzamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
Key Methodological Considerations : - Solvent selection (e.g., dry DMF or acetone) and temperature control (reflux at 80–100°C) to prevent side reactions .
- Purification via column chromatography or recrystallization, with purity confirmed by HPLC (>95%) and TLC monitoring .
- Structural validation using H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
How can researchers confirm the structural integrity of this compound?
Basic Research Question
Analytical Workflow :
- NMR Spectroscopy : H NMR (400 MHz, DMSO-) to verify aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10.2 ppm), and trifluoromethyl group coupling patterns .
- FT-IR : Peaks at ~1650 cm (C=O stretch), 1540 cm (C-N stretch), and 1120 cm (C-F stretch) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H] and isotopic patterns matching the molecular formula .
What methodologies are used to evaluate its anticancer activity in vitro?
Advanced Research Question
Protocol :
- Cell Lines : Test against MDA-MB-231 (breast), PC3 (prostate), and U87 (glioblastoma) cancer cells .
- Assays :
- MTT assay for IC determination (48–72 hr exposure).
- Apoptosis detection via Annexin V/PI staining and flow cytometry .
- Western blotting for apoptotic markers (e.g., Bax, Bcl-2) and cell cycle regulators (CDK1, cyclin A2) .
Data Interpretation : Compare dose-response curves and validate with positive controls (e.g., doxorubicin) .
How can researchers identify the molecular targets of this compound?
Advanced Research Question
Strategies :
- Kinase Inhibition Profiling : Screen against tyrosine kinases (e.g., Abl, Src) using ADP-Glo™ assays .
- Molecular Docking : Use AutoDock Vina to model interactions with CDK1 or tubulin (PDB IDs: 3QHW, 1SA0). Validate with mutagenesis studies .
- Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads to isolate binding proteins for LC-MS/MS identification .
How do structural modifications impact bioactivity?
Advanced Research Question
SAR Insights :
- Thiadiazole Core : Replacement with oxadiazole reduces potency, highlighting the importance of sulfur in π-π stacking .
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions (logP optimization) .
- 2-Fluorophenyl Moiety : Fluorine improves target selectivity by reducing off-target binding .
Experimental Approach : Synthesize analogs (e.g., -CF → -CH) and compare IC values across cell lines .
How should conflicting cytotoxicity data between studies be resolved?
Advanced Research Question
Troubleshooting :
- Assay Conditions : Ensure consistency in cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Repeat assays using alternative methods (e.g., ATP-based viability assays vs. MTT) .
- Check Contaminants : Test for endotoxins or residual solvents (e.g., DMSO) via LAL assay or GC-MS .
What methods determine physicochemical properties like solubility and stability?
Basic Research Question
Key Techniques :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed by UV-vis spectroscopy .
- Stability : Forced degradation studies under heat (40°C), light, and hydrolytic conditions (acid/base), monitored by HPLC .
- Thermal Analysis : DSC/TGA to assess melting point and decomposition temperature .
How can computational modeling guide optimization of this compound?
Advanced Research Question
In Silico Workflow :
- Docking : Use Schrödinger Suite or MOE to predict binding modes to CDK1 or tubulin .
- ADMET Prediction : SwissADME for bioavailability radar, ProtoX for toxicity profiling .
- MD Simulations : GROMACS for 100 ns trajectories to assess target-ligand stability .
What strategies mitigate toxicity in preclinical development?
Advanced Research Question
Approaches :
- Cytotoxicity Profiling : Test on non-cancerous lines (e.g., HEK293) and monitor liver enzymes (ALT/AST) in rodent models .
- Prodrug Design : Mask polar groups (e.g., amide → ester) to improve selectivity .
- Formulation : Encapsulate in PEGylated liposomes to reduce systemic exposure .
How can pharmacokinetic properties be enhanced for in vivo studies?
Advanced Research Question
Optimization Methods :
- LogP Adjustment : Introduce hydrophilic substituents (e.g., -OH, -COOH) to balance solubility and permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination .
- Bioavailability Testing : Conduct PK studies in rodents with IV/PO dosing, analyzing plasma via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
